5-Methoxythiazol-2-amine
CAS No.: 59019-85-1
Cat. No.: VC4574678
Molecular Formula: C4H6N2OS
Molecular Weight: 130.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59019-85-1 |
---|---|
Molecular Formula | C4H6N2OS |
Molecular Weight | 130.17 |
IUPAC Name | 5-methoxy-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) |
Standard InChI Key | OZNOHWKQLWLLAG-UHFFFAOYSA-N |
SMILES | COC1=CN=C(S1)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-Methoxythiazol-2-amine has the molecular formula C₄H₆N₂OS, with a molar mass of 130.17 g/mol. Its structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—with functional groups that influence its reactivity and intermolecular interactions. The methoxy group (-OCH₃) at position 5 donates electron density via resonance, while the amino group (-NH₂) at position 2 enhances nucleophilic potential .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Melting Point | 105–106°C |
SMILES | COc1cnc(s1)N |
InChIKey | OZNOHWKQLWLLAG-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous thiazoles reveals N-H stretching vibrations near 3300 cm⁻¹ and C-S-C ring vibrations at 650–750 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 5-methoxythiazol-2-amine derivatives typically show methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons downfield at δ 6.5–7.5 ppm .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via cyclocondensation reactions, often starting from thiourea derivatives or α-haloketones. A representative pathway involves:
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Thioamide Formation: Reaction of a methoxy-substituted thioamide with α-haloketones under basic conditions.
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Cyclization: Intramolecular nucleophilic attack to form the thiazole ring, facilitated by catalysts like p-toluenesulfonic acid .
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%), with purification via recrystallization from ethanol-water mixtures .
Reaction Pathways
5-Methoxythiazol-2-amine undergoes characteristic thiazole reactions:
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Electrophilic Substitution: Halogenation at position 4 using N-bromosuccinimide in acetic acid.
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Oxidation: Treatment with hydrogen peroxide forms sulfoxides, while stronger oxidants like KMnO₄ yield sulfones.
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Acylation: Amino group reactivity allows formation of amides with acyl chlorides .
Table 2: Common Reaction Conditions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Halogenation | NBS, AcOH, 0–5°C | 4-Bromo-5-methoxythiazol-2-amine |
Oxidation | H₂O₂ (30%), RT, 12 h | 5-Methoxythiazole-2-sulfoxide |
Acylation | Acetyl chloride, pyridine | N-Acetyl-5-methoxythiazol-2-amine |
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
5-Methoxy-2-aminothiazole | K562 | 20.5 | Caspase-dependent apoptosis |
2-Amino-5-nitrothiazole | HepG2 | 15.0 | ROS-mediated DNA damage |
Cisplatin (Control) | MCF7 | 5.2 | Crosslinking DNA |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor in designing:
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Antimicrobial Agents: Thiazole-containing antibiotics targeting bacterial dihydrofolate reductase.
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Kinase Inhibitors: ATP-competitive inhibitors for oncology applications, leveraging the thiazole ring’s π-stacking capability .
Materials Science
In dye-sensitized solar cells (DSSCs), 5-methoxythiazol-2-amine derivatives improve electron injection efficiency (η ≈ 8.7%) by modifying TiO₂ surface interactions .
Future Directions
Research Gaps
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In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolic pathways.
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Structure-Activity Relationships: Systematic modification of the methoxy and amino groups could optimize therapeutic indices.
Technological Integration
Machine learning models (e.g., QSAR) may predict novel derivatives with enhanced bioactivity, reducing synthetic trial-and-error .
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